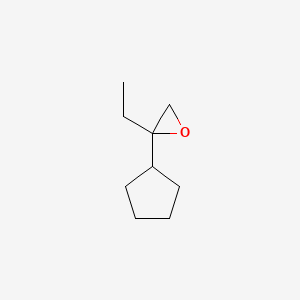

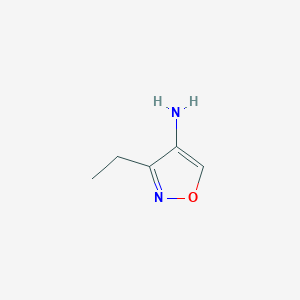

2-Cyclopentyl-2-ethyloxirane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Cyclopentyl-2-ethyloxirane” is a type of organic compound . It is a variant of ethyloxirane , which is a class of cyclic ethers . It is also related to cyclopentyl methyl ether (CPME), a green solvent described in a holistic review .

Synthesis Analysis

The synthesis of similar compounds has been described in various studies. For instance, cyclopentanol can be prepared from cyclopentene through an initial addition-esterification reaction with acetic acid, followed by a transesterification reaction with methanol . Another study describes the synthesis of new 2-cycloalkyl-2-oxazoline monomers, including 2-cyclobutyl (cBuOx), 2-cyclopentyl (cPentOx), and 2-cyclohexyl-2-oxazoline (cHexOx), through microwave-assisted cationic ring-opening polymerisation .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, cyclopentanol can be synthesized from cyclopentene through an addition-esterification reaction with acetic acid, followed by a transesterification reaction with methanol . Another study discusses the reaction mechanisms of ethyloxirane, a cyclic ether intermediate .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the liquid heat capacities, standard enthalpy of formation, standard entropy, and standard vaporization enthalpy of cyclopentanol and cyclopentyl acetate were estimated using various methods . Another study discusses the high chemical resistance to organic solvents and high melting points of poly(2-cycloalkyl-2-oxazoline)s .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-cyclopentyl-2-ethyloxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-9(7-10-9)8-5-3-4-6-8/h8H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNAOPHFOXNHDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CO1)C2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-[(2-Methylpiperidin-1-yl)carbonyl]phenyl)methanamine](/img/structure/B2807520.png)

![{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methoxyphenyl)amine](/img/structure/B2807525.png)

![5-(4-Fluorophenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene](/img/structure/B2807532.png)

![(2-{[4-(Pentanoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2807534.png)

![2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B2807537.png)

![N-(3,4-dimethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2807541.png)

![N-[2-(Furan-2-yl)-2-morpholin-4-ylethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2807543.png)